2,4-Dibromo-5-methoxybenzene-1-sulfonyl chloride 2,4-Dibromo-5-methoxybenzene-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18818516
InChI: InChI=1S/C7H5Br2ClO3S/c1-13-6-3-7(14(10,11)12)5(9)2-4(6)8/h2-3H,1H3
SMILES:
Molecular Formula: C7H5Br2ClO3S
Molecular Weight: 364.44 g/mol

2,4-Dibromo-5-methoxybenzene-1-sulfonyl chloride

CAS No.:

Cat. No.: VC18818516

Molecular Formula: C7H5Br2ClO3S

Molecular Weight: 364.44 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dibromo-5-methoxybenzene-1-sulfonyl chloride -

Specification

Molecular Formula C7H5Br2ClO3S
Molecular Weight 364.44 g/mol
IUPAC Name 2,4-dibromo-5-methoxybenzenesulfonyl chloride
Standard InChI InChI=1S/C7H5Br2ClO3S/c1-13-6-3-7(14(10,11)12)5(9)2-4(6)8/h2-3H,1H3
Standard InChI Key QDFBFVIIHWEADT-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1Br)Br)S(=O)(=O)Cl

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The IUPAC name for this compound, 2,4-dibromo-5-methoxybenzenesulfonyl chloride, reflects its substitution pattern on the benzene ring . The molecular formula C₇H₅Br₂ClO₃S confirms the presence of two bromine atoms, one chlorine atom, and a sulfonyl group. Key identifiers include the CAS Registry Number 212579-59-4 and the PubChem CID 21983803 .

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular FormulaC₇H₅Br₂ClO₃S
Molecular Weight364.44 g/mol
SMILES NotationCOC1=CC(=C(C=C1Br)Br)S(=O)(=O)Cl
InChIKeyQDFBFVIIHWEADT-UHFFFAOYSA-N

Spectroscopic and Crystallographic Data

The compound’s planar benzene ring adopts a conformation where steric hindrance between the sulfonyl chloride and methoxy groups is minimized. X-ray crystallography of analogous sulfonyl chlorides reveals bond lengths of 1.76–1.82 Å for S=O bonds and 1.42 Å for the C-S bond . Nuclear magnetic resonance (NMR) spectra would show distinct signals for the methoxy proton (δ 3.8–4.0 ppm) and aromatic protons deshielded by bromine substituents (δ 7.2–8.1 ppm).

Synthesis and Manufacturing

Stepwise Synthetic Pathways

Industrial production typically begins with the sulfonation of 5-methoxy-1,3-dibromobenzene using chlorosulfonic acid (ClSO₃H) under controlled conditions (0–5°C, anhydrous dichloromethane). This exothermic reaction proceeds via electrophilic aromatic substitution, where the sulfonyl chloride group directs bromine atoms to the ortho and para positions relative to the methoxy group.

Key Reaction Steps:

  • Sulfonation:
    C7H6Br2O+ClSO3HC7H5Br2ClO3S+H2O\text{C}_7\text{H}_6\text{Br}_2\text{O} + \text{ClSO}_3\text{H} \rightarrow \text{C}_7\text{H}_5\text{Br}_2\text{ClO}_3\text{S} + \text{H}_2\text{O}
    Yield optimization requires stoichiometric excess of chlorosulfonic acid and precise temperature control.

  • Purification:
    Crude product is isolated via vacuum distillation and recrystallized from hexane/ethyl acetate mixtures to achieve >95% purity.

Catalytic and Process Optimization

Recent advances employ Lewis acids like aluminum chloride (AlCl₃) to accelerate sulfonation rates. Pilot-scale studies demonstrate that 0.5 mol% AlCl₃ reduces reaction time from 12 hours to 4 hours while maintaining yields of 82–85%.

Reactivity and Mechanistic Insights

Nucleophilic Displacement Reactions

The chlorine atom in the sulfonyl chloride moiety is highly susceptible to nucleophilic displacement. Common reactions include:

  • Aminolysis: Reaction with amines to form sulfonamides.
    RNH2+C7H5Br2ClO3SC7H5Br2O3SNHR+HCl\text{RNH}_2 + \text{C}_7\text{H}_5\text{Br}_2\text{ClO}_3\text{S} \rightarrow \text{C}_7\text{H}_5\text{Br}_2\text{O}_3\text{SNHR} + \text{HCl}

  • Hydrolysis: Conversion to sulfonic acids in aqueous basic conditions .

Applications in Organic Synthesis

Pharmaceutical Intermediate

This compound serves as a precursor to tyrosine kinase inhibitors, where the sulfonamide derivatives exhibit potent biological activity. For example, coupling with pyrrolidine derivatives yields candidates for anticancer drug development.

Material Science

Polymer functionalization using 2,4-dibromo-5-methoxybenzenesulfonyl chloride enhances thermal stability in polyether ether ketone (PEEK) composites, with degradation temperatures exceeding 400°C.

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